molecular formula C18H15F2NO B1327387 (2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-80-9

(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327387
CAS No.: 898763-80-9
M. Wt: 299.3 g/mol
InChI Key: ZEFNJRAJAFHBQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the difluorophenyl and phenyl groups suggests that the compound may have a planar structure due to the sp2 hybridization of these groups. The 2,5-dihydro-1H-pyrrol-1-yl group could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site of nucleophilic attack, and the fluorine atoms, which are highly electronegative and can influence the electron distribution in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its electronegativity, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Pyrrole Derivatives

    The chemical compound has been utilized in the synthesis of pyrrole derivatives, demonstrating an efficient one-pot synthetic procedure using acetophenone and trimethylacetaldehyde with good yields. This method is economical and has been successfully utilized in synthesizing various pyrrole derivatives (Kaur & Kumar, 2018).

  • Crystal Structure and DFT Study

    Investigations on the crystal structure and Density Functional Theory (DFT) analysis of related compounds have been conducted. These studies involve confirmation of structures through spectroscopy and mass spectrometry, and crystallographic and conformational analyses. The molecular structures optimized by DFT are consistent with those determined by single crystal X-ray diffraction, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Biological Applications and Activity

  • Antimicrobial Activity

    Certain derivatives of the compound have shown significant in vitro antimicrobial activity. For instance, some synthesized compounds exhibited good activity against pathogenic bacterial and fungal strains, suggesting potential as antimicrobial agents (Mallesha & Mohana, 2014).

  • Synthesis and Antimicrobial Investigation

    The compound has been used in the synthesis of novel derivatives with promising antimicrobial properties. These derivatives were evaluated for antibacterial and antifungal activities, showing good activity comparable to standard drugs (Kumar et al., 2012).

  • Synthesis of Biologically Active Derivatives

    Research has focused on synthesizing derivatives of the compound for biological applications. These derivatives have been assessed for anti-inflammatory and antibacterial activities, with some showing potent antibacterial activity and favorable toxicities profiles, making them promising candidates for further investigation (Ravula et al., 2016).

  • Drug-likeness and Microbial Investigation

    In silico approaches have been employed to predict drug-likeness and conduct in vitro microbial investigations of dihydropyrrolone conjugates synthesized from related compounds. These studies provide valuable insights into the potential therapeutic applications of these derivatives (Pandya et al., 2019).

Additional Applications

  • Material Science - Poly(arylene ether sulfone): A new difluoro aromatic ketone monomer, related to the compound , has been developed to prepare poly(arylene ether sulfone)s with pendant groups. These materials show significant properties like high hydroxide conductivity and alkaline stability, relevant in various industrial applications (Shi et al., 2017).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and its potential applications. This could include in vitro and in vivo testing, as well as computational studies to predict its behavior .

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNJRAJAFHBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643955
Record name (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-80-9
Record name (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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